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Introduction

Flavanones are a class of flavonoids, which are polyphenolic secondary metabolites found in
plants.[1] They are particularly abundant in citrus fruits, contributing to the characteristic taste
of their peels and juices.[1][2] Notable flavanones include naringenin, hesperetin, and
eriodictyol.[1] Beyond their sensory properties, flavanones have garnered significant interest
for their potential application as natural food preservatives due to their antioxidant and
antimicrobial activities.[3][4] These compounds can help protect food from spoilage by inhibiting
the growth of microorganisms and preventing oxidative degradation, thus extending shelf life
and maintaining food quality.[5][6]

Mechanism of Action

Flavanones exert their preservative effects through two primary mechanisms:

o Antioxidant Activity: Flavanones are potent antioxidants.[2][7] Their chemical structure
allows them to scavenge free radicals, which are unstable molecules that can damage food
components, leading to rancidity, discoloration, and loss of nutritional value.[4][8] They can
donate a hydrogen atom to neutralize free radicals, thereby interrupting the oxidative chain
reactions.[8] This antioxidant capacity helps to maintain the freshness and sensory
characteristics of food products.[4]
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o Antimicrobial Activity: Flavanones have been shown to inhibit the growth of a range of
foodborne bacteria and fungi.[9][10] Their antimicrobial mechanisms are multifaceted and
can include disruption of the microbial cell membrane, inhibition of nucleic acid synthesis,
and interference with key microbial enzymes.[8][9][10] This broad-spectrum activity makes
them effective against various spoilage and pathogenic microorganisms.[10]

Quantitative Data: Antimicrobial and Antioxidant
Efficacy

The effectiveness of flavanones can be quantified through various in vitro assays. The
following tables summarize key data for prominent flavanones.

Table 1: Minimum Inhibitory Concentration (MIC) of Flavanones against Foodborne Pathogens

Flavanone Microorganism MIC (pg/mL) Reference
] ) Staphylococcus
Naringenin 500 [11]
aureus
] Staphylococcus
Hesperetin 125 [12][13]
aureus
Hesperetin Bacillus cereus 250 [13]
Hesperetin Escherichia coli 500 [13]
) Pseudomonas
Hesperetin ] 500 [13]
aeruginosa
Hesperetin Aspergillus fumigatus 625 [14]
Hesperetin Candida albicans 165 [15]

Table 2: Antioxidant Activity of Flavanones
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Flavanone Assay IC50 (pM) Reference
) DPPH Radical
Hesperetin ) 525.18 +1.02 [13]
Scavenging
o DPPH Radical
Hesperidin ) 896.21 + 0.15 [13]
Scavenging

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the MIC of a flavanone against a specific bacterium.
[16][17][18]

Materials:

96-well microtiter plates[17]

e Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[19]
o Bacterial culture in logarithmic growth phase

e Flavanone stock solution (dissolved in a suitable solvent like DMSO)
 Sterile multichannel pipette

e Incubator[19]

Microplate reader
Procedure:
o Preparation of Bacterial Inoculum:

o Culture the test bacterium in MHB overnight at 37°C.
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o Dilute the overnight culture in fresh MHB to achieve a cell density of approximately 1 x
1076 CFU/mL. This can be standardized using a spectrophotometer to a specific optical
density (e.g., 0.5 McFarland standard).[20]

Serial Dilution of Flavanone:
o Add 100 pL of sterile MHB to all wells of a 96-well plate, except for the first column.
o Add 200 pL of the flavanone stock solution to the first well of each row.

o Perform a two-fold serial dilution by transferring 100 pL from the first well to the second,
mixing, and repeating this process across the plate. Discard 100 pL from the last well.[17]

Inoculation:

o Add 100 pL of the prepared bacterial inoculum to each well, resulting in a final volume of
200 pL and a final bacterial concentration of 5 x 105 CFU/mL.[20]

Controls:

o Positive Control (Growth Control): A well containing 100 pL of MHB and 100 pL of the
bacterial inoculum (no flavanone).[17]

o Negative Control (Sterility Control): A well containing 200 pL of sterile MHB only.[17]

o Solvent Control: A well containing the highest concentration of the solvent used to dissolve
the flavanone, MHB, and the bacterial inoculum.

Incubation:
o Cover the plate and incubate at 37°C for 18-24 hours.[19]
Determination of MIC:

o The MIC is the lowest concentration of the flavanone that completely inhibits visible
growth of the bacterium.[17][18] This can be determined by visual inspection or by
measuring the optical density at 600 nm using a microplate reader.[19]
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Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay

This protocol measures the free radical scavenging activity of a flavanone.[21][22][23]
Materials:

o DPPH solution (typically 0.1 mM in methanol or ethanol)[21]

Flavanone solutions of varying concentrations

Methanol or ethanol

96-well microtiter plates or cuvettes

Spectrophotometer or microplate reader
Procedure:
¢ Preparation of DPPH Working Solution:

o Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this
solution at 517 nm should be approximately 1.0.[21]

e Assay Procedure:

o In a 96-well plate, add a specific volume (e.g., 100 puL) of the flavanone solution at
different concentrations to the wells.

o Add a corresponding volume (e.g., 100 pL) of the DPPH working solution to each well.[24]
o Mix thoroughly.
e Controls:

o Blank: A well containing the solvent (e.g., methanol) instead of the flavanone solution,
mixed with the DPPH solution.
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o Positive Control: A known antioxidant, such as ascorbic acid or Trolox, at various
concentrations.[23]

e |ncubation:

o Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[21]
[23]

e Measurement:
o Measure the absorbance of each well at 517 nm.[21][23]
o Calculation of Scavenging Activity:

o The percentage of DPPH radical scavenging activity is calculated using the following
formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

= A_control is the absorbance of the blank.
» A _sample is the absorbance of the flavanone solution.[25]
e Determination of IC50:
o Plot the percentage of scavenging activity against the concentration of the flavanone.

o The IC50 value is the concentration of the flavanone required to scavenge 50% of the
DPPH radicals and can be determined from the graph.[25]

Visualizations
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Caption: Workflow for MIC Determination.
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Caption: Antioxidant Mechanism of Flavanones.
Applications in Food Preservation
Flavanones can be incorporated into various food products to enhance their shelf life.

* Meat Products: Flavanones can be used to inhibit lipid oxidation and microbial growth in
meat and meat products, thereby preserving their color, flavor, and overall quality.[3][5][26]

o Fruit Juices: In fruit juices, flavanones can prevent microbial spoilage and oxidative
browning, helping to maintain their nutritional value and sensory appeal during storage.[27]
[28]
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Conclusion

Flavanones represent a promising class of natural food preservatives. Their dual antioxidant
and antimicrobial properties make them effective in combating the primary causes of food
spoilage. The protocols and data presented here provide a foundation for researchers and
professionals in the food industry to explore and optimize the application of these natural
compounds for developing safer and more stable food products. Further research is warranted
to evaluate their efficacy in various food matrices and to ensure their safety and regulatory
approval for widespread use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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